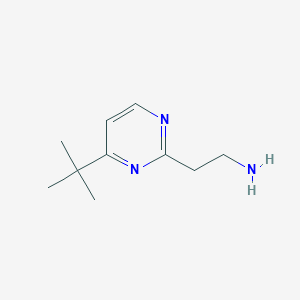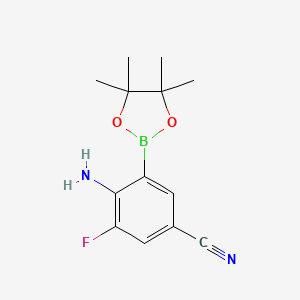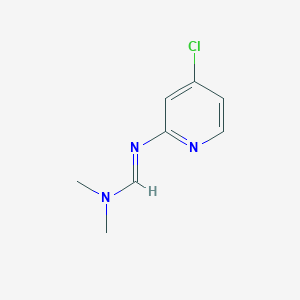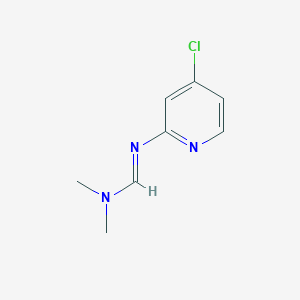
5-(2-Cyclopropylethynyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyclopropylethynyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyclopropylethynyl group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The unique structure of this compound makes it an interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylethynyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a cyclopropylethynyl group. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated pyrimidine reacts with a cyclopropylethynyl reagent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyclopropylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonium acetate in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(2-Cyclopropylethynyl)pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(2-Cyclopropylethynyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynylpyrimidine: Similar structure but lacks the cyclopropyl group.
5-(2-Propynyl)pyrimidine: Contains a propynyl group instead of a cyclopropylethynyl group.
5-(2-Cyclopropylmethyl)pyrimidine: Contains a cyclopropylmethyl group instead of a cyclopropylethynyl group.
Uniqueness
The presence of the cyclopropylethynyl group in 5-(2-Cyclopropylethynyl)pyrimidine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-(2-cyclopropylethynyl)pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-8(1)3-4-9-5-10-7-11-6-9/h5-8H,1-2H2 |
Clave InChI |
YKHZHRQQZZHPIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C#CC2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)

![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)




![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)




